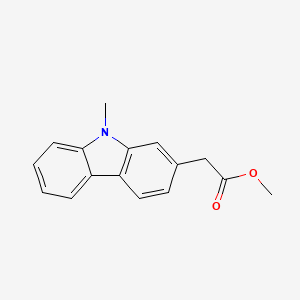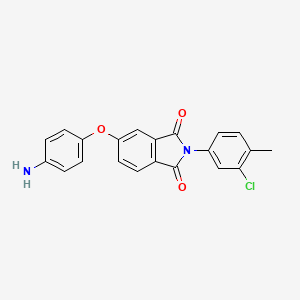![molecular formula C21H22O5 B5130642 2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5130642.png)
2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMN-673 or talazoparib, and it belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors.
Wirkmechanismus
BMN-673 is a potent inhibitor of PARP enzymes, which are essential for repairing damaged DNA. PARP enzymes play a crucial role in repairing single-strand breaks (SSBs) in DNA. Inhibition of PARP enzymes leads to the accumulation of SSBs, which are then converted into double-strand breaks (DSBs) during DNA replication. Cancer cells with defects in DNA repair mechanisms, such as those with mutations in the BRCA1 and BRCA2 genes, are unable to repair DSBs, leading to cell death.
Biochemical and Physiological Effects
BMN-673 has been found to have significant biochemical and physiological effects. In cancer cells, BMN-673 leads to the accumulation of DNA damage, eventually leading to cell death. In normal cells, BMN-673 has been found to have minimal effects on DNA repair mechanisms, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
BMN-673 has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it an ideal tool for studying the role of PARP enzymes in DNA repair mechanisms. However, BMN-673 has limitations in lab experiments, such as its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on BMN-673. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, research is ongoing to investigate the potential applications of BMN-673 in other fields, such as neurodegenerative diseases and inflammation.
In conclusion, BMN-673 is a promising compound with significant potential applications in various fields of scientific research. Its potent inhibition of PARP enzymes makes it an ideal tool for studying DNA repair mechanisms and a promising candidate for cancer therapy. Ongoing research on BMN-673 is expected to lead to the development of more potent PARP inhibitors and the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors.
Synthesemethoden
The synthesis of BMN-673 involves the reaction of 2-methoxy-1-naphthaldehyde with butylamine in the presence of an acid catalyst to form a Schiff base. The Schiff base is then reacted with methyl acetoacetate in the presence of a base to form the final product, BMN-673. This synthesis method has been optimized to produce BMN-673 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
BMN-673 has shown potential applications in various fields of scientific research. One of the most significant applications is in cancer research, where BMN-673 has been found to be effective in treating cancer cells that have defects in DNA repair mechanisms. BMN-673 works by inhibiting the activity of PARP enzymes, which play a crucial role in repairing damaged DNA. Inhibition of PARP enzymes leads to the accumulation of DNA damage in cancer cells, eventually leading to cell death.
Eigenschaften
IUPAC Name |
2-butyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-4-5-12-21(2)25-19(22)17(20(23)26-21)13-16-15-9-7-6-8-14(15)10-11-18(16)24-3/h6-11,13H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESVCEHFMBPXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

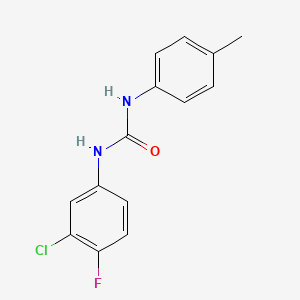
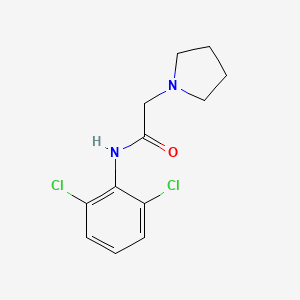
![4-[(phenylacetyl)amino]-N-{4-[6-({4-[(phenylacetyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B5130571.png)
![ethyl 2-anilino-4-oxo-5-{[(2-phenylethyl)amino]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5130582.png)
![7-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5130593.png)
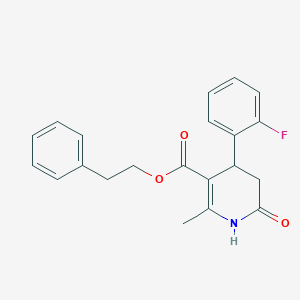
![8-[(2-hydroxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5130606.png)
![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5130617.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130623.png)

![5,10-di-2-furyl-2,7-bis(3-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5130640.png)
![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5130647.png)
